2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide
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Overview
Description
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide is a chemical compound with the molecular formula C20H12BrNO2 and a molecular weight of 378.21878 g/mol . This compound is known for its unique structure, which includes a bromine atom, a fluorenone moiety, and a benzenecarboxamide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide typically involves the bromination of 9-fluorenone followed by the formation of the benzenecarboxamide derivative. One common method involves the use of a phase transfer catalyst and brominated aqueous ammonium solution. The reaction is carried out at 75°C, and potassium bromate is added in portions to achieve the desired bromination . After the bromination step, the product is purified and dried to obtain the final compound.
Chemical Reactions Analysis
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The fluorenone moiety can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include potassium bromate, phase transfer catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and fluorenone moiety play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
2-bromo-N-(9-oxo-9H-fluoren-1-yl)benzamide can be compared with other similar compounds, such as:
2-bromo-9-fluorenone: Lacks the benzenecarboxamide group, making it less versatile in certain applications.
N-(9-oxo-9H-fluoren-1-yl)benzenecarboxamide:
The presence of both the bromine atom and the benzenecarboxamide group in this compound makes it unique and valuable for various research purposes .
Properties
IUPAC Name |
2-bromo-N-(9-oxofluoren-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO2/c21-16-10-4-3-8-15(16)20(24)22-17-11-5-9-13-12-6-1-2-7-14(12)19(23)18(13)17/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUFSAHDYDNLAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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